2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 921502-95-6
Cat. No.: VC11954156
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921502-95-6 |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[5-(hydroxymethyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C15H18N4O3S/c1-10-2-4-11(5-3-10)18-14(22)9-23-15-17-6-12(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) |
| Standard InChI Key | WEIDCRHRWDHBGL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Introduction
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. It features a unique combination of functional groups, including a sulfanyl group, which enhances its reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Synthesis Methods
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves several steps:
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Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified.
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Introduction of the Carbamoylmethyl Group: This involves reacting the imidazole derivative with a suitable carbamoylating agent.
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Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.
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Formation of the Sulfanyl Linkage: This is achieved by reacting the imidazole derivative with a thiol compound.
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Introduction of the 4-Methylphenyl Acetamide Moiety: This final step involves the reaction of the intermediate compound with 4-methylphenyl acetic acid under suitable conditions.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer and anti-inflammatory effects. The mechanism of action is believed to involve interactions with specific molecular targets, possibly inhibiting enzyme activity or forming hydrogen bonds with biological molecules, thereby enhancing binding affinity.
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Shows efficacy against various cancer cell lines |
| Anti-inflammatory Effects | Potential use in treating inflammatory diseases |
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